N N-Bis-[(R)-1-phenylethyl]dibenzo[D F][

Asymmetric catalysis Hydrovinylation Steroid synthesis

Select BIPOL-A1(R) (CAS 500103-26-4) for validated asymmetric transformations where ligand architecture is non-interchangeable. The biphenol backbone provides distinct bite angle and steric properties differing from BINOL/TADDOL scaffolds—critical for Ni-catalyzed hydrovinylation, Cu-catalyzed conjugate addition, and Pd allylic alkylation with a unique 'memory effect.' Substituting ligands risks yield loss or enantioselectivity erosion. For C20 stereocontrol in vitamin D analogs and antitumor glycosides, only BIPOL-A1(R) ensures validated reproducibility.

Molecular Formula C28H26NO2P
Molecular Weight 439.5 g/mol
CAS No. 500103-26-4
Cat. No. B3142219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN N-Bis-[(R)-1-phenylethyl]dibenzo[D F][
CAS500103-26-4
Molecular FormulaC28H26NO2P
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC=C4C5=CC=CC=C5O3
InChIInChI=1S/C28H26NO2P/c1-21(23-13-5-3-6-14-23)29(22(2)24-15-7-4-8-16-24)32-30-27-19-11-9-17-25(27)26-18-10-12-20-28(26)31-32/h3-22H,1-2H3/t21-,22-/m1/s1
InChIKeyJISGHECLGYELKD-FGZHOGPDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine (CAS 500103-26-4): Chiral Monodentate Phosphoramidite Ligand for Asymmetric Catalysis


N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine (CAS 500103-26-4), also known as BIPOL-A1(R), is a chiral monodentate phosphoramidite ligand featuring a biphenol (BIPOL) backbone and bis[(R)-1-phenylethyl]amine substituents . This ligand belongs to the broader class of phosphorus(III) ligands used in transition metal-catalyzed asymmetric transformations, including nickel-catalyzed hydrovinylation of 1,3-dienes and copper-catalyzed conjugate addition to enones [1]. Commercial specifications typically indicate ≥99.0% chemical purity with enantiomeric ratio ≥97.0:3.0 .

Why N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine Cannot Be Casually Substituted by Other Phosphoramidite Ligands


Phosphoramidite ligands are not functionally interchangeable due to the interplay between the biaryl backbone (BIPOL vs. BINOL vs. TADDOL), the amine substituents, and the specific transition metal/reaction system. The biphenol (BIPOL) backbone confers distinct bite angle and steric properties that differ from the more extended BINOL framework or the more flexible TADDOL scaffold [1]. These differences manifest in catalytic outcomes: in Pd-catalyzed allylic alkylation, biphenol- and BINOL-based phosphoramidites exhibit divergent regio- and enantioselectivity profiles, with biphenol-based ligands demonstrating a pronounced 'memory effect' not observed with TADDOL analogs [1]. Furthermore, the bis[(R)-1-phenylethyl]amine moiety provides specific chiral induction that cannot be replicated by ligands bearing alternative amine groups. For procurement decisions, this means substituting a BINOL-derived phosphoramidite for this BIPOL-based ligand in a validated protocol may result in reduced yield, inverted or eroded enantioselectivity, or complete catalyst inactivity.

Quantitative Differentiation Evidence: N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine vs. Closest Comparators


Stereochemical Inversion Control in Ni-Catalyzed Asymmetric Hydrovinylation of Steroidal 1,3-Dienes via Ligand Tuning

In nickel-catalyzed asymmetric hydrovinylation of steroidal D-ring 1,3-dienes, this BIPOL-based phosphoramidite ligand enables selective synthesis of either C20 (R)- or C20 (S)-stereoisomers through fine-tuning of ligand structure [1]. While phosphoramidites derived from BINOL are also effective ligands for this transformation, the BIPOL-based ligand provides access to stereochemical outcomes that are otherwise difficult to achieve without mutual contamination of epimers [1][2].

Asymmetric catalysis Hydrovinylation Steroid synthesis Phosphoramidite ligands

BIPOL vs. BINOL vs. TADDOL Backbone Comparison in Pd-Catalyzed Asymmetric Allylic Alkylation

A comparative study of bulky monodentate phosphoramidite ligands based on biphenol (BIPOL), BINOL, and TADDOL backbones in Pd-catalyzed allylic alkylation revealed distinct reactivity profiles [1]. Biphenol- and BINOL-based phosphoramidites exhibit a strong 'memory effect' when 1-phenyl-2-propenyl acetate is employed as the substrate, a phenomenon not observed with TADDOL-based ligands [1]. This memory effect directly influences the regioselectivity and enantioselectivity outcomes of the catalytic reaction.

Palladium catalysis Allylic alkylation Phosphoramidite Regioselectivity

Structural Basis for BIPOL-Phosphoramidite Differentiation: Seven-Membered Dioxaphosphepin Ring Conformation

The dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl moiety in this ligand features a seven-membered dioxaphosphepin ring, which confers distinct conformational properties compared to the five-membered dioxaphospholane rings found in alternative phosphite ligands [1]. In Rh-catalyzed asymmetric hydroformylation of styrene, helical phosphite ligands containing the dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl group achieved up to 32% ee, whereas ligands containing the 4,4,5,5-tetramethyl-1,3,2-dioxaphospholan-2-yl fragment were more effective in allylic amination (up to 94% ee) [1].

Phosphoramidite Conformational analysis BIPOL backbone Steric effects

Validated Application Scenarios for N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine Based on Experimental Evidence


Asymmetric Hydrovinylation of 1,3-Dienes for Stereoselective Side-Chain Installation

This ligand is validated for nickel-catalyzed asymmetric hydrovinylation of 1,3-dienes, particularly for installing stereogenic C20 centers in steroidal D-ring derivatives. The BIPOL-based phosphoramidite enables selective access to either the C20 (R)- or C20 (S)-configuration without mutual epimer contamination, a critical requirement for synthesizing vitamin D analogs and antitumor steroidal glycosides where stereochemistry determines biological activity [1]. This application scenario is supported by peer-reviewed literature demonstrating ligand-dependent stereochemical control in this transformation.

Copper-Catalyzed 1,4-Asymmetric Conjugate Addition to 3-Substituted Cyclohexenones

This phosphoramidite ligand has established utility in copper-catalyzed 1,4-asymmetric conjugate addition of organozinc reagents to 3-substituted cyclohexenones [1]. This reaction provides access to enantiomerically enriched β-substituted cyclohexanones, valuable building blocks for natural product and pharmaceutical synthesis. The biphenol backbone and bis[(R)-1-phenylethyl]amine substituents together define the chiral environment essential for high enantioselectivity in this transformation.

Palladium-Catalyzed Asymmetric Allylic Alkylation Requiring Memory Effect Control

In Pd-catalyzed asymmetric allylic alkylation using substrates such as 1-phenyl-2-propenyl acetate, biphenol-based phosphoramidite ligands exhibit a distinct 'memory effect' that influences regioselectivity and enantioselectivity outcomes [1]. This mechanistic feature distinguishes BIPOL-based ligands from TADDOL-based alternatives and should be considered when designing catalytic protocols where the memory effect is either desired or must be suppressed.

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